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Compound of Interest

Compound Name:
3-(6-chloropyridazin-3-yl)-1H-

indole

Cat. No.: B137413 Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of 3-(6-chloropyridazin-
3-yl)-1H-indole analogs reveals their potential as potent kinase inhibitors, particularly targeting

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). This guide compares

the biological activity of various analogs, details the experimental protocols used for their

evaluation, and visualizes the underlying mechanism of action.

Structure-Activity Relationship and Biological
Activity
The core scaffold of 3-(6-chloropyridazin-3-yl)-1H-indole has been explored for its

therapeutic potential, with modifications on both the indole and pyridazine rings leading to

significant variations in biological activity. A key study in this area focused on the development

of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as kinase inhibitors.[1]

The general structure involves the fusion of the indole and pyridazine rings, or their close

association, to create a planar system that can effectively interact with the ATP-binding pocket

of kinases. The chlorine atom on the pyridazine ring is a common feature, often serving as a

key interaction point or a synthetic handle for further modifications.

Antiproliferative Activity
Several analogs have demonstrated significant antiproliferative effects against various cancer

cell lines. For instance, compound 10, a furan-2-yl substituted pyridazino[4,5-b]indol-4-one,
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exhibited notable activity against Huh-7, Caco2, and MDA-MB-231 cell lines.[1] This suggests

that the planar, electron-rich furan ring contributes favorably to the cytotoxic effects of the

molecule.

Kinase Inhibition
The primary mechanism of action for many of these analogs is the inhibition of specific kinases

involved in cell signaling pathways. The study of pyridazino[4,5-b]indol-4-ones and pyridazin-

3(2H)-one analogs revealed potent and selective inhibition of DYRK1A.[1] DYRK1A is a kinase

implicated in neurodegenerative diseases and certain types of cancer.

Notably, both the furan-2-yl substituted compound 10 from the pyridazino[4,5-b]indol-4-one

series and the pyridin-4-yl substituted compound 19 from the pyridazin-3(2H)-one series

displayed submicromolar IC50 values against DYRK1A.[1] Importantly, these compounds

showed no significant activity against other kinases like CDK5/p25, GSK3α/β, and the p110-α

isoform of PI3K, indicating a high degree of selectivity.[1]

Quantitative Data Comparison
The following tables summarize the in vitro biological activity of representative 3-(6-
chloropyridazin-3-yl)-1H-indole analogs.

Table 1: Kinase Inhibitory Activity of Pyridazino[4,5-b]indol-4-one and Pyridazin-3(2H)-one

Analogs[1]
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Compound Target Kinase IC50 (µM)

10 (furan-2-yl) DYRK1A < 1

19 (pyridin-4-yl) DYRK1A < 1

10 (furan-2-yl) CDK5/p25 > 10

19 (pyridin-4-yl) CDK5/p25 > 10

10 (furan-2-yl) GSK3α/β > 10

19 (pyridin-4-yl) GSK3α/β > 10

10 (furan-2-yl) PI3K (p110-α) > 10

19 (pyridin-4-yl) PI3K (p110-α) > 10

Table 2: Antiproliferative Activity of Compound 10[1]

Cell Line Cancer Type IC50 (µM)

Huh-7 Hepatocellular Carcinoma Data not specified

Caco2 Colorectal Adenocarcinoma Data not specified

MDA-MB-231 Breast Adenocarcinoma Data not specified

Experimental Protocols
The following are the methodologies for the key experiments cited in the evaluation of these

analogs.

Kinase Inhibition Assay[1]
The inhibitory activity of the compounds against DYRK1A, CDK5/p25, and GSK3α/β was

assessed using a standard kinase assay.

Enzyme and Substrate Preparation: Recombinant kinases and their respective substrates

were prepared in appropriate assay buffers.
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Compound Preparation: The test compounds were dissolved in DMSO to create stock

solutions, which were then serially diluted to the desired concentrations.

Kinase Reaction: The kinase, substrate, and ATP were incubated with the test compounds in

a microplate. The reaction was initiated by the addition of ATP.

Detection: The amount of phosphorylated substrate was quantified using a suitable detection

method, such as radioactivity (e.g., [γ-33P]ATP) or fluorescence-based assays.

Data Analysis: The percentage of inhibition was calculated for each compound

concentration, and the IC50 value was determined by fitting the data to a dose-response

curve.

PI3K Inhibition Assay[1]
The inhibitory activity against the p110-α isoform of PI3K was determined using a lipid kinase

assay.

Enzyme and Substrate Preparation: Recombinant PI3K (p110-α/p85-α) and the lipid

substrate (e.g., phosphatidylinositol) were prepared.

Assay Reaction: The enzyme, lipid substrate, and ATP were incubated with the test

compounds.

Detection: The production of the phosphorylated lipid product (e.g., phosphatidylinositol-3-

phosphate) was measured, typically using a luminescence-based assay.

Data Analysis: IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay[1]
The antiproliferative activity of the compounds was evaluated using a standard cell viability

assay.

Cell Culture: Cancer cell lines (Huh-7, Caco2, MDA-MB-231) were cultured in appropriate

media and conditions.
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Compound Treatment: Cells were seeded in 96-well plates and treated with various

concentrations of the test compounds for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability was determined using a colorimetric assay, such as the

MTT or SRB assay. The absorbance, which is proportional to the number of viable cells, was

measured using a microplate reader.

Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 value

(the concentration that inhibits cell growth by 50%) was determined.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the mechanism of action and the general workflow for

evaluating these compounds.
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Caption: Mechanism of DYRK1A inhibition by 3-(6-chloropyridazin-3-yl)-1H-indole analogs.
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Caption: General experimental workflow for SAR studies of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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